REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:13])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH3:14][N:15](C=O)C>[C-]#N.[Zn+2].[C-]#N>[C:14]([C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:13])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6])#[N:15] |f:2.3.4|
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)OC
|
Name
|
Tetrakis-triphenylphosphin palladium
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
67.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
zinc cyanide
|
Quantity
|
2.77 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
The RM was stirred under microwave at 160° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=C(N1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |